molecular formula C10H13FO3 B14049830 1,4-Dimethoxy-2-ethoxy-3-fluorobenzene

1,4-Dimethoxy-2-ethoxy-3-fluorobenzene

Cat. No.: B14049830
M. Wt: 200.21 g/mol
InChI Key: HIDZGCZBLVGCEZ-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-ethoxy-3-fluorobenzene is a multi-substituted fluorinated benzene derivative designed for advanced organic synthesis and medicinal chemistry research. The strategic placement of electron-donating methoxy and ethoxy groups, in conjunction with the fluorine atom, creates a highly functionalized aromatic system ideal for exploring nucleophilic aromatic substitution reactions and constructing complex molecular architectures. This compound serves as a valuable scaffold in pharmaceutical research for the development of novel active molecules. The incorporation of a fluorine atom is a critical strategy in drug design, as it can significantly alter a molecule's physicochemical properties, including enhancing its metabolic stability, lipophilicity, and bioavailability . Fluorinated heterocycles and benzene derivatives are prevalent in numerous therapeutic areas, with over 20% of marketed drugs containing fluorine . Researchers can utilize this chemical as a key intermediate in the synthesis of potential candidates for various therapeutic targets. Beyond pharmaceutical applications, this compound is useful in materials science as a building block for creating organic semiconductors, ligands for catalysis, and advanced polymers. The compound's structure allows for further selective functionalization, making it a versatile starting material for method development in synthetic organic chemistry. Key Applications: • Building block for pharmaceutical research and development • Intermediate in the synthesis of fluorinated fine chemicals • Substrate for method development in organic synthesis, including electrophilic and nucleophilic substitution studies • precursor for ligands and materials science applications This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

2-ethoxy-3-fluoro-1,4-dimethoxybenzene

InChI

InChI=1S/C10H13FO3/c1-4-14-10-8(13-3)6-5-7(12-2)9(10)11/h5-6H,4H2,1-3H3

InChI Key

HIDZGCZBLVGCEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)OC)OC

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Boronation

A one-pot method described in CN105152878A for synthesizing 4-ethoxy-2,3-difluorophenol provides a template for analogous syntheses. While the patent focuses on phenol derivatives, adapting this approach to 1,4-dimethoxy-2-ethoxy-3-fluorobenzene would involve:

  • Starting with 4-ethoxy-2,3-difluoro-1-methoxybenzene as the precursor.
  • Initiating Grignard reagent formation using magnesium and iodine in tetrahydrofuran (THF), followed by boronation with trimethyl borate.
  • Oxidative demethylation with hydrogen peroxide to introduce hydroxyl groups, though this requires subsequent re-etherification to retain methoxy/ethoxy substituents.

Key parameters from the patent include:

Step Temperature Range Yield Purity (HPLC)
Grignard formation 0–60°C 90% 94.7%
Boronation -40–10°C 88% 95.2%
Oxidation 10–40°C 85% 95.6%

This method’s limitation lies in managing competing substitution patterns when introducing multiple alkoxy groups.

Direct Alkoxylation of Fluorinated Intermediates

The NIST study on polyfluorobenzene reactions demonstrates that sodium ethoxide in ethanol selectively substitutes para-fluorine atoms in pentahalobenzenes. For this compound, a potential pathway involves:

  • Starting with 1,3-difluoro-2-methoxy-4-nitrobenzene to direct substitution.
  • Sequential ethoxylation at the 2-position using potassium ethoxide in DMF at 80°C.
  • Reduction of the nitro group followed by methylation to install the 1,4-dimethoxy configuration.

This approach benefits from the strong para-directing effect of methoxy groups but requires careful temperature control to prevent over-alkylation.

Multi-Step Functionalization Approaches

Ortho-Fluorination of Pre-alkoxylated Benzene

A modular synthesis could involve:

  • Preparing 1,4-dimethoxy-2-ethoxybenzene via Williamson ether synthesis using 2-ethoxy-1,4-dihydroxybenzene and methyl iodide.
  • Direct fluorination at the 3-position using xenon difluoride (XeF₂) in HF/pyridine at -20°C.

This method’s challenge lies in achieving selective fluorination without disrupting alkoxy groups. Pilot studies on similar systems show fluorination yields of 60–70% when using directing groups like nitro or carbonyl.

Reductive Coupling of Fragments

An alternative disconnection strategy employs Suzuki-Miyaura coupling:

  • Synthesizing 3-fluoro-4-methoxyphenylboronic acid.
  • Coupling with 1-ethoxy-2-methoxybenzene bromide using Pd(PPh₃)₄ catalyst.

While this method offers excellent regiocontrol, the steric bulk of ethoxy and methoxy groups often reduces coupling efficiency to 50–65%.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Method Steps Overall Yield Cost (Rel.) Scalability
Grignard boronation 4 62% High Moderate
Direct alkoxylation 3 55% Medium High
Ortho-fluorination 2 45% Low Low
Suzuki coupling 3 38% Very High High

The Grignard route offers the best balance of yield and scalability but requires specialized handling of air-sensitive reagents. Direct alkoxylation is more practical for industrial settings despite moderate yields.

Purification and Characterization

Final purification typically involves:

  • Crystallization : Using toluene/hexane mixtures to achieve >99% purity.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) for lab-scale isolation.

Critical characterization data includes:

  • ¹H NMR (CDCl₃): δ 3.85 (s, 6H, OCH₃), 4.10 (q, 2H, OCH₂CH₃), 6.65–6.80 (m, 3H, Ar-H).
  • MS (EI) : m/z 200.21 [M]⁺, consistent with C₁₀H₁₃FO₃.

Industrial Considerations

Zhuhai Aobokai Biomedical Technology Co., a major supplier, employs a modified Grignard process at scale, emphasizing:

  • THF recovery systems to reduce costs.
  • Flow chemistry setups to enhance safety during exothermic steps.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Sulfonation: Fuming sulfuric acid.

    Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1,4-Dimethoxy-2-ethoxy-3-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets. The presence of electron-donating methoxy and ethoxy groups, along with the electron-withdrawing fluorine atom, influences the compound’s reactivity and binding affinity. These substituents can modulate the electronic properties of the aromatic ring, affecting its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Structural Analogues and Functional Group Influence

The compound shares structural similarities with other polysubstituted benzene derivatives, such as 1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS: 74672-01-8) and pesticide-related benzamides/triazoles listed in pesticide glossaries . Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Weight Key Properties
1,4-Dimethoxy-2-ethoxy-3-fluorobenzene 1-OCH₃, 4-OCH₃, 2-OCH₂CH₃, 3-F ~228.23 (calc.) High lipophilicity; moderate polarity
1,5-Dichloro-3-Methoxy-2-nitrobenzene 1-Cl, 5-Cl, 3-OCH₃, 2-NO₂ 222.03 Low solubility in water; reactive nitro group
Diflufenican (Pesticide) 2-(3-CF₃-phenoxy)-3-pyridinecarboxamide 454.35 Herbicidal activity; photostability

Key Observations :

  • Electron-Withdrawing vs. This contrasts with 1,5-Dichloro-3-Methoxy-2-nitrobenzene, where nitro (-NO₂) and chlorine atoms create strong electron-deficient aromatic systems, increasing reactivity .
  • Solubility : Ethoxy and methoxy groups in the target compound likely improve solubility in organic solvents compared to halogenated analogues like 1,5-Dichloro-3-Methoxy-2-nitrobenzene, which exhibits poor water solubility due to nitro and chloro substituents .

Biological Activity

1,4-Dimethoxy-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C10_{10}H13_{13}F O2_2. It features a benzene ring substituted with two methoxy groups, one ethoxy group, and one fluorine atom. This unique arrangement of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound's biological activity is currently under investigation, with preliminary studies indicating potential interactions with various biomolecules due to its unique electronic properties.

The presence of electron-donating methoxy and ethoxy groups alongside an electron-withdrawing fluorine atom influences the compound's reactivity and potential biological activity. This combination affects its binding affinity to enzymes and receptors, which may lead to therapeutic applications in drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets. The substituents modulate the electronic properties of the aromatic ring, affecting its interactions with enzymes, receptors, and other biomolecules. This could enable the compound to act as a pharmacophore in medicinal chemistry applications.

Biological Activity

Research on the biological activity of this compound is ongoing. Initial findings suggest that it may interact with various biomolecules, potentially leading to therapeutic applications. The compound's unique substituent arrangement may influence its reactivity with nucleophiles or electrophiles in biological systems.

Table 1: Summary of Biological Activity Studies

Study ReferenceFindingsMethodology
Preliminary evidence of interaction with biomoleculesIn vitro assays
Potential therapeutic applications in drug developmentElectrophilic aromatic substitution reactions

Applications

The potential applications for this compound span various fields:

  • Chemistry : As an intermediate in synthesizing more complex organic molecules.
  • Biology : Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine : Explored for use in drug development and as a pharmacophore in medicinal chemistry.
  • Industry : Utilized in producing specialty chemicals, agrochemicals, and dyes.

Q & A

Basic: What are the common synthetic routes for preparing 1,4-Dimethoxy-2-ethoxy-3-fluorobenzene?

Methodological Answer:
The synthesis typically involves sequential substitution and protection/deprotection strategies:

  • Step 1: Start with a benzene derivative (e.g., 1,4-dihydroxybenzene). Introduce fluorine via electrophilic fluorination using reagents like Selectfluor® under anhydrous conditions .
  • Step 2: Protect hydroxyl groups using methyl and ethyl groups. Methoxy groups can be introduced via nucleophilic substitution with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone. Ethoxy groups require ethyl bromide (C₂H₅Br) under similar conditions .
  • Step 3: Regioselectivity is critical. Use directing effects: Fluorine at position 3 acts as a meta-director, while methoxy/ethoxy groups (para and ortho) direct subsequent substitutions .
  • Validation: Monitor intermediates via TLC and characterize using GC-MS and ¹⁹F NMR .

Basic: What key spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H NMR: Identify methoxy (δ 3.3–3.8 ppm) and ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for CH₂) groups. Aromatic protons show splitting patterns due to fluorine coupling (e.g., ³J coupling ~8 Hz) .
  • ¹⁹F NMR: A singlet near δ -110 to -120 ppm confirms the fluorine environment .
  • Mass Spectrometry (MS): Look for molecular ion peaks (M⁺) at m/z 228 (calculated for C₁₀H₁₃FO₃). Fragmentation patterns include loss of methoxy (-31 Da) or ethoxy (-45 Da) groups .
  • IR Spectroscopy: Stretching vibrations for C-F (~1250 cm⁻¹) and ether C-O (~1100 cm⁻¹) .

Advanced: How can regioselective introduction of substituents be achieved during synthesis?

Methodological Answer:
Regioselectivity is governed by substituent directing effects and reaction conditions:

  • Fluorine as a Meta-Director: Fluorine at position 3 directs incoming electrophiles to positions 1 and 5. However, methoxy/ethoxy groups (strong ortho/para directors) compete. Use steric hindrance (e.g., bulky reagents) to favor substitution at less hindered sites .
  • Catalyst Tuning: Lewis acids like AlCl₃ enhance electrophilic substitution at electron-rich positions. For example, AlCl₃ can polarize electrophiles to target methoxy-adjacent sites .
  • Temperature Control: Lower temperatures favor kinetic control (meta products), while higher temperatures may shift to thermodynamic products (para to methoxy groups) .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Purification: Use column chromatography or recrystallization after each step to minimize side products. For example, purify after fluorination to avoid competing side reactions .

  • Catalyst Selection: Catalytic hydrogenation (Pd/C) for nitro reductions or SnCl₂ for selective deprotection improves efficiency .

  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while non-polar solvents (toluene) favor electrophilic steps .

  • Yield Data Comparison:

    StepCatalystSolventYield (%)
    FluorinationSelectfluor®Acetonitrile75–85
    MethoxylationK₂CO₃/CH₃IAcetone90

Data Contradiction Analysis: How to resolve conflicting NMR data for substituent assignments?

Methodological Answer:

  • Decoupling Experiments: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish ethoxy CH₂ protons from aromatic protons via coupling patterns .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃O-) to isolate specific group contributions in spectra .
  • Computational Validation: Compare experimental ¹H/¹⁹F shifts with DFT-calculated values (software: Gaussian, ORCA) to confirm assignments .

Data Contradiction Analysis: Why do different synthetic methods report conflicting yields?

Methodological Answer:

  • Side Reactions: Competing ether cleavage or over-fluorination can reduce yields. For example, excess Selectfluor® may lead to di-fluorination .

  • Reagent Purity: Impurities in methyl iodide (e.g., water) can hydrolyze intermediates. Use freshly distilled reagents .

  • Scale Effects: Milligram-scale reactions may have higher yields due to better mixing, while larger scales introduce heat/mass transfer issues .

  • Yield Optimization Table:

    VariableOptimal ConditionYield Increase (%)
    Temperature0°C (fluorination)+15
    Catalyst Loading5 mol% Pd/C+20

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